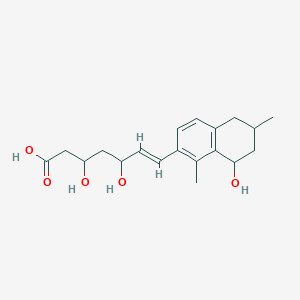

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Vue d'ensemble

Description

Le DMT-2’O-Méthyl-rU Phosphoramidite est un composé chimique appartenant à la classe des 2’O-Méthyl RNA Phosphoramidites. Il est principalement utilisé dans la synthèse d'oligonucléotides, qui sont de courtes molécules d'ADN ou d'ARN. Ce composé est connu pour son rendement élevé en oligonucléotides bruts et sa compatibilité avec la synthèse d'ADN. Il peut être utilisé en combinaison avec des phosphoramidites d'ADN ou d'ARN dans la même synthèse pour produire des oligonucléotides mixmer .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

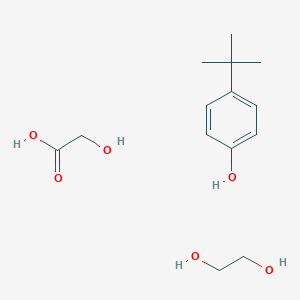

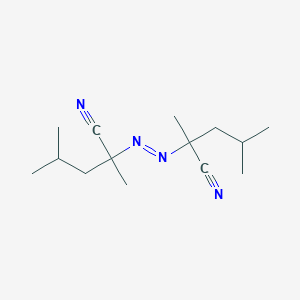

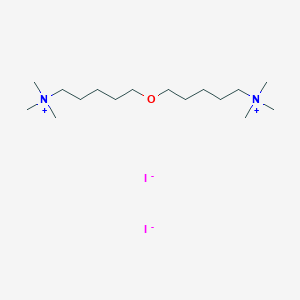

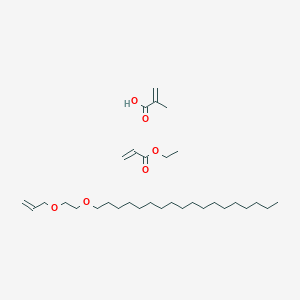

La synthèse du DMT-2’O-Méthyl-rU Phosphoramidite implique plusieurs étapes. La matière première est généralement la 2'-O-méthyluridine, qui subit une protection du groupe hydroxyle 5' avec un groupe diméthoxytrityle (DMT)Les conditions de réaction impliquent souvent l'utilisation de réactifs tels que la diisopropylamine et des groupes cyanoéthyle en conditions anhydres .

Méthodes de Production Industrielle

La production industrielle du DMT-2’O-Méthyl-rU Phosphoramidite suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir une grande pureté et un rendement élevé. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de Réactions

Le DMT-2’O-Méthyl-rU Phosphoramidite subit diverses réactions chimiques, notamment :

Oxydation : Le groupe triester de phosphite peut être oxydé en triester de phosphate.

Réduction : Le groupe protecteur cyanoéthyle peut être éliminé dans des conditions réductrices.

Substitution : Le groupe DMT peut être éliminé en conditions acides pour exposer le groupe hydroxyle 5'.

Réactifs et Conditions Courants

Oxydation : Iode dans l'eau ou hydroperoxyde de tert-butyle.

Réduction : Hydroxyde d'ammonium ou méthylamine.

Substitution : Acide trichloroacétique dans le dichlorométhane.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent des oligonucléotides entièrement déprotégés, qui peuvent être utilisés dans diverses applications telles que la synthèse de gènes et le diagnostic moléculaire .

Applications de la Recherche Scientifique

Le DMT-2’O-Méthyl-rU Phosphoramidite a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse d'oligonucléotides modifiés pour étudier les interactions des acides nucléiques.

Biologie : Employé dans le développement d'oligonucléotides antisens pour le silençage des gènes.

Médecine : Utilisé dans la création d'oligonucléotides thérapeutiques pour traiter les maladies génétiques.

Mécanisme d'Action

Le mécanisme d'action du DMT-2’O-Méthyl-rU Phosphoramidite implique son incorporation dans les oligonucléotides pendant la synthèse. La modification 2’O-méthyle améliore la stabilité des oligonucléotides en offrant une résistance aux nucléases. Cette modification améliore également les propriétés d'hybridation avec l'ADN ou l'ARN complémentaire, ce qui la rend utile pour diverses applications de biologie moléculaire .

Applications De Recherche Scientifique

DMT-2’O-Methyl-rU Phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

Biology: Employed in the development of antisense oligonucleotides for gene silencing.

Medicine: Utilized in the creation of therapeutic oligonucleotides for treating genetic disorders.

Mécanisme D'action

The mechanism of action of DMT-2’O-Methyl-rU Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’O-methyl modification enhances the stability of the oligonucleotides by providing resistance to nucleases. This modification also improves hybridization properties with complementary DNA or RNA, making it useful for various molecular biology applications .

Comparaison Avec Des Composés Similaires

Composés Similaires

- DMT-2’O-Méthyl-rA Phosphoramidite

- DMT-2’O-Méthyl-rC Phosphoramidite

- DMT-2’O-Méthyl-rG Phosphoramidite

Unicité

Le DMT-2’O-Méthyl-rU Phosphoramidite est unique en raison de sa modification spécifique à la position 2’O de l'uridine, qui offre une stabilité et des propriétés d'hybridation améliorées par rapport aux autres phosphoramidites de nucléosides. Cela le rend particulièrement précieux dans les applications nécessitant une grande stabilité et une grande spécificité .

Propriétés

IUPAC Name |

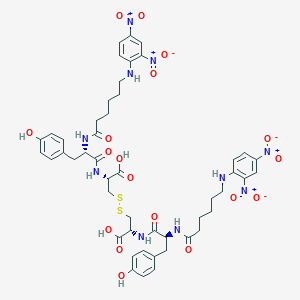

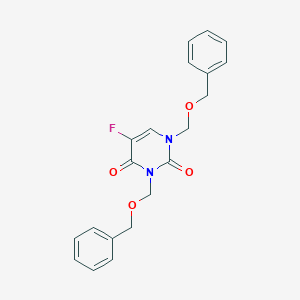

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-79-9 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.